



Application Notes and Protocols for Zanzalintinib (XL092) In Vivo Mouse Studies

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Compound of Interest		
Compound Name:	Zanzalintinib	
Cat. No.:	B8146347	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse studies with **Zanzalintinib** (also known as XL092), a potent oral tyrosine kinase inhibitor (TKI).

Introduction

Zanzalintinib is a next-generation TKI that targets multiple receptor tyrosine kinases implicated in cancer progression, including vascular endothelial growth factor receptor (VEGFR), MET, and the TAM family of kinases (TYRO3, AXL, and MER).[1][2][3] By inhibiting these pathways, **Zanzalintinib** has demonstrated the potential to inhibit tumor growth, angiogenesis, and metastasis, as well as modulate the tumor microenvironment to be more permissive to antitumor immune responses.[4] Preclinical studies in various mouse models have shown its efficacy both as a monotherapy and in combination with immune checkpoint inhibitors.[4][5]

Mechanism of Action

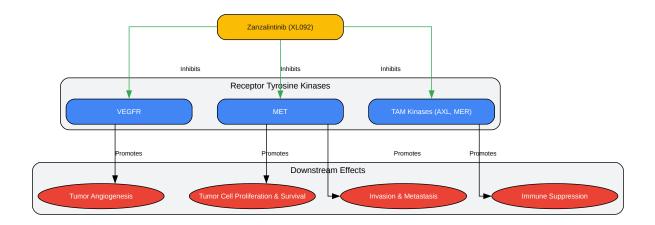
Zanzalintinib exerts its anti-tumor effects by blocking the signaling of key receptor tyrosine kinases involved in oncogenesis.[1]

 VEGFR Inhibition: Leads to the suppression of angiogenesis, thereby limiting the blood supply to the tumor.



- MET Inhibition: Disrupts signaling pathways involved in tumor cell proliferation, survival, and invasion.
- TAM Kinase (AXL, MER) Inhibition: Can overcome resistance to anti-angiogenic therapies
 and promote an immune-permissive tumor microenvironment.[5] This modulation includes
 the repolarization of macrophages from an immune-suppressive M2 phenotype to an antitumor M1 phenotype and an increase in cytotoxic T-cell infiltration.

Signaling Pathway



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Caption: Zanzalintinib's multi-targeted inhibition of VEGFR, MET, and TAM kinases.

Quantitative Data Summary

Table 1: Zanzalintinib In Vitro IC50 Values



Target	Cell-based IC50 (nM)
VEGFR2	1.6
MET	15
AXL	3.4
MER	7.2

Data sourced from MedChemExpress.[6]

Table 2: Zanzalintinib Pharmacokinetics in Rats

Parameter	Value
Intravenous (3 mg/kg)	
Half-life (T½)	5.4 hours
Clearance (CL)	43 mL/hr/kg
Oral (3 mg/kg)	
Half-life (T½)	7.1 hours
Cmax	11.4 μΜ

Note: Mouse-specific pharmacokinetic data is not readily available in the public domain. The data presented is from studies in rats and serves as a reference.[6]

Table 3: Recommended Dosing for In Vivo Mouse

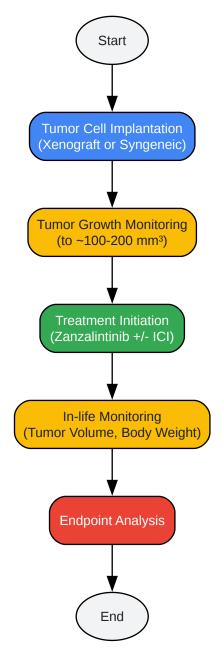
Studies

Study Type	Zanzalintinib Dose	Dosing Regimen	Vehicle
Monotherapy	10 mg/kg/day	Oral gavage, once daily	5%/45%/50% ETOH/PEG400/H2O
Combination Therapy	3 mg/kg/day	Oral gavage, once daily	5%/45%/50% ETOH/PEG400/H2O



Vehicle formulation for most in vivo studies was 5%/45%/50% ETOH/PEG400/H2O.[4] For MDA-MB-231 xenograft studies, Solutol was used as the formulation vehicle.[4]

Experimental Workflow



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Caption: General experimental workflow for **Zanzalintinib** in vivo mouse studies.

Experimental Protocols



Animal Models and Husbandry

- Mouse Strains:
 - Xenograft Models (Human Cell Lines): Immunocompromised mice such as NOD/SCID or Athymic Nude mice are recommended.
 - Syngeneic Models (Murine Cell Lines): Immunocompetent mice matching the genetic background of the cell line should be used (e.g., BALB/c for CT26, C57BL/6 for MC38).
- Age and Sex: Female mice, 8-12 weeks of age, are commonly used.
- Housing: Mice should be housed in specific pathogen-free (SPF) conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All animal procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Model Establishment

The following protocols are based on commonly used cell lines in **Zanzalintinib** preclinical studies.

- a. Human Xenograft Models
- NCI-H441 (Lung Adenocarcinoma):
 - Inject 5 x 10⁶ NCI-H441 cells in a 1:1 mixture of serum-free media and Matrigel subcutaneously into the flank of female athymic nude mice.[7]
- Hs746T (Gastric Carcinoma):
 - Inject 1 x 10⁶ Hs746T cells suspended in Matrigel subcutaneously into the hind leg of NOD/SCID mice.[8]
- SNU-5 (Gastric Carcinoma):
 - Inject 10 x 10⁶ SNU-5 cells in a Matrigel suspension subcutaneously into the right flank of each mouse.[9]



- MDA-MB-231 (Breast Cancer):
 - Inject 5 x 10⁶ MDA-MB-231 cells in 10% Matrigel orthotopically into a mammary fat pad.
 [10]
- b. Murine Syngeneic Models
- MC38 (Colon Adenocarcinoma):
 - Inject 1 x 10⁶ MC38 cells in Matrigel subcutaneously into the flank of C57BL/6 mice.[11]
 For orthotopic models, inject 2 x 10⁶ cells into the cecal wall.[12][13]
- CT26 (Colon Carcinoma):
 - Inject 0.1 1 x 10⁶ CT26 cells in a Matrigel suspension subcutaneously into the flank of BALB/c mice.[14]

Treatment Administration

- Zanzalintinib Formulation: Prepare a fresh formulation of Zanzalintinib prior to each dosing. For most studies, a vehicle of 5%/45%/50% ETOH/PEG400/H2O is appropriate.[4]
 For MDA-MB-231 xenografts, a Solutol-based formulation may be used.[4]
- Administration: Administer Zanzalintinib via oral gavage once daily at the doses specified in Table 3.
- Combination Therapy: For studies involving immune checkpoint inhibitors (ICIs), administer the appropriate antibody (e.g., anti-PD-1, anti-PD-L1) via intraperitoneal (i.p.) injection, typically at a dose of 5 mg/kg twice a week for two weeks.
- Treatment Duration: Continue treatment for the duration specified in the study design, often between 14 and 35 days.

Efficacy and Endpoint Analysis

- Tumor Growth Inhibition:
 - Measure tumor dimensions using digital calipers 2-3 times per week.



- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor and record the body weight of each mouse at the time of tumor measurement.
- Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.
- Immunohistochemistry (IHC) for Angiogenesis (CD31):
 - Harvest tumors at the end of the study and fix in 10% neutral buffered formalin.
 - Embed tumors in paraffin and cut 5 μm sections.
 - Deparaffinize and rehydrate the tissue sections.
 - Perform antigen retrieval using a citrate buffer (pH 6.0).
 - Block endogenous peroxidase activity with 3% H₂O₂.
 - Incubate with a primary antibody against CD31 (e.g., Abcam ab28364).
 - Incubate with a secondary HRP-conjugated antibody.
 - Develop with a DAB substrate and counterstain with hematoxylin.
 - Quantify microvessel density by analyzing the stained sections under a microscope.
- Flow Cytometry for Immune Cell Profiling:
 - Harvest tumors and spleens at the end of the study.
 - Mechanically and enzymatically dissociate the tissues to create single-cell suspensions.
 - Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1).
 - Acquire the stained cells on a flow cytometer.



 Analyze the data to quantify the proportions of different immune cell populations within the tumor microenvironment and spleen.

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